![molecular formula C16H14ClN3O B2786827 4-chloro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide CAS No. 868977-45-1](/img/structure/B2786827.png)
4-chloro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide
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Overview
Description
4-chloro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide, also known as CIPB, is a synthetic compound that has been studied for its potential therapeutic applications. CIPB is a benzamide derivative that has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties.
Scientific Research Applications
Pharmacological Potential
Imidazo[1,2-a]pyridines, including “4-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide”, have shown significant pharmacological potential. They are known to play a crucial role in numerous disease conditions . The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .
Proton Pump Inhibitors
Proton pump inhibitors are another class of drugs found in this chemical group . These inhibitors are used to treat conditions caused by excess stomach acid, such as gastroesophageal reflux disease (GERD).
Aromatase Inhibitors
Aromatase inhibitors are also found in this chemical group . These inhibitors are primarily used in the treatment of breast cancer by reducing the production of estrogen in the body.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
NSAIDs are another class of drugs developed in this class . They are used to reduce pain and inflammation.
Anti-Cancer Drugs
Imidazo[1,2-a]pyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells . This makes them potential candidates for the development of anti-cancer drugs.
Enzymes Involved in Carbohydrate Metabolism
Imidazo[1,2-a]pyridines can influence enzymes involved in carbohydrate metabolism . This could have potential implications in the treatment of diseases related to carbohydrate metabolism, such as diabetes.
Central Nervous System
The collective results of biochemical and biophysical properties foregrounded their medicinal significance in the central nervous system . This suggests potential applications in the treatment of neurological disorders.
Digestive System
Imidazo[1,2-a]pyridines also have medicinal significance in the digestive system . This suggests potential applications in the treatment of digestive disorders.
Mechanism of Action
Target of Action
Compounds with the imidazo[1,2-a]pyridine scaffold, which this compound contains, have a wide range of applications in medicinal chemistry . They are recognized as a “drug prejudice” scaffold, implying they have a high likelihood of interacting with various biological targets .
Mode of Action
Imidazo[1,2-a]pyridines are known to be functionalized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These reactions could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
The imidazo[1,2-a]pyridine scaffold is known to be involved in a variety of chemical reactions, suggesting that it may interact with multiple biochemical pathways .
Result of Action
Compounds with the imidazo[1,2-a]pyridine scaffold are known to have a wide range of applications in medicinal chemistry , suggesting that they may have diverse effects at the molecular and cellular level.
properties
IUPAC Name |
4-chloro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c17-13-6-4-12(5-7-13)16(21)18-9-8-14-11-20-10-2-1-3-15(20)19-14/h1-7,10-11H,8-9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAGGQVZUOOVKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CCNC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide |
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